molecular formula C16H17NO4 B14537468 1-Butoxy-4-(4-nitrophenoxy)benzene CAS No. 62248-42-4

1-Butoxy-4-(4-nitrophenoxy)benzene

Cat. No.: B14537468
CAS No.: 62248-42-4
M. Wt: 287.31 g/mol
InChI Key: QZTITDNIXJPMDL-UHFFFAOYSA-N
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Description

1-Butoxy-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C16H17NO4 It is characterized by the presence of a butoxy group and a nitrophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-4-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out under phase-transfer catalysis conditions, which enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and optimized reaction conditions can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The butoxy group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Reduction of the nitro group: Produces 1-butoxy-4-(4-aminophenoxy)benzene.

    Substitution reactions: Can yield various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Butoxy-4-(4-nitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butoxy-4-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The butoxy group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a butoxy group and a nitrophenoxy group, which confer distinct chemical and physical properties

Properties

CAS No.

62248-42-4

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

1-(4-butoxyphenoxy)-4-nitrobenzene

InChI

InChI=1S/C16H17NO4/c1-2-3-12-20-14-8-10-16(11-9-14)21-15-6-4-13(5-7-15)17(18)19/h4-11H,2-3,12H2,1H3

InChI Key

QZTITDNIXJPMDL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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